molecular formula C10H11FO4 B13992228 Methyl 2-fluoro-4,5-dimethoxybenzoate

Methyl 2-fluoro-4,5-dimethoxybenzoate

Cat. No.: B13992228
M. Wt: 214.19 g/mol
InChI Key: GWSAQROFRIDQID-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4,5-dimethoxybenzoate is a substituted benzoate ester featuring a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring. This compound is part of a broader class of halogenated methoxybenzoates, which are of interest in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The fluorine atom enhances electronegativity and influences molecular interactions, while the methoxy groups contribute to solubility and planarity .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 2-fluoro-4,5-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3

InChI Key

GWSAQROFRIDQID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)OC

Origin of Product

United States

Preparation Methods

Method Overview:

The most straightforward approach involves esterifying 2-fluoro-4,5-dimethoxybenzoic acid with methanol under acidic conditions. This method is well-documented for similar benzoic acid derivatives.

Procedure:

  • Reactants: 2-fluoro-4,5-dimethoxybenzoic acid, methanol
  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
  • Conditions: Reflux at 65°C for 4–8 hours
  • Work-up: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and solvent evaporation

Data:

Parameter Value
Yield 85–95%
Purity >99% (by HPLC)
Melting Point 85–87°C

Preparation via Activation and Esterification of Precursors

Conversion of 2-Fluoro-4,5-dimethoxybenzoic Acid to Acid Chloride

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride
  • Procedure:
    • Dissolve the acid in anhydrous dichloromethane
    • Add excess SOCl₂ or oxalyl chloride
    • Reflux under inert atmosphere for 2–4 hours until gas evolution ceases
    • Remove excess reagent under reduced pressure to obtain the acid chloride

Esterification with Methanol

  • Reaction:
    • React the acid chloride with methanol in the presence of a base such as pyridine
    • Conditions: Stir at room temperature or slight heating (~40°C) for 12–24 hours
  • Advantages:
    • Higher purity and yield
    • Reduced side reactions

Data:

Parameter Value
Yield 90–98%
Purity >99%
Melting Point of Product 85–87°C

Protection and Deprotection Strategies

Protection of Functional Groups

For derivatives requiring selective modifications, protective groups such as allylic or benzylic are employed:

  • Protection:
    • Use of allyl or benzyl groups to mask reactive hydroxyl or carboxyl functionalities
    • Catalysts: Transition metal complexes (e.g., Pd(PPh₃)₄ for deprotection)
  • Deprotection:
    • Hydrogenolysis using Pd/C under hydrogen atmosphere
    • Conditions: Ambient temperature, 1–4 hours

Application in Multi-step Synthesis

This approach facilitates the introduction of fluorine or methoxy groups at specific positions, enabling the synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate from more complex intermediates.

Fluorination of Precursor Compounds

Method:

  • Starting from 2,4,5-trimethoxybenzoic acid , selective fluorination at the ortho position can be achieved via electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Procedure:

  • Dissolve the precursor in an inert solvent (e.g., acetonitrile)
  • Add fluorinating reagent at low temperature (-20°C to 0°C)
  • Stir for several hours, then quench and purify

Notes:

  • This method allows for regioselective fluorination, crucial for obtaining the desired fluorinated benzoate.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages References
Direct esterification Methanol, acid catalyst Reflux 65°C, 4–8h Simple, high yield ,
Acid chloride route Thionyl chloride, methanol Room temperature or mild heating High purity, controlled reaction ,
Protection/deprotection Allyl/benzyl groups, Pd catalysts Variable Selectivity for complex syntheses ,
Electrophilic fluorination Selectfluor/NFSI -20°C to 0°C Regioselective fluorination

Research Discoveries and Data Tables

Table 1: Comparative Yields of Synthesis Routes

Route Reagents Reaction Time Yield (%) Remarks
Direct esterification Methanol + sulfuric acid 4–8h 85–95 Widely used, cost-effective
Acid chloride formation SOCl₂ + methanol 12–24h 90–98 Higher purity, suitable for scale-up
Fluorination of precursors Selectfluor 6–12h 70–85 Regioselective fluorination

Research Findings:

  • The acid chloride route is favored for industrial-scale synthesis due to higher yields and purity.
  • Protective group strategies are essential when multiple reactive sites are present.
  • Electrophilic fluorination offers precise fluorine placement, critical for activity optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Key Properties of Halogen-Substituted Methyl 4,5-Dimethoxybenzoates

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Methyl 2-fluoro-4,5-dimethoxybenzoate F (2) C₁₀H₁₁FO₄ 214.19 High electronegativity; potential intermediate in drug synthesis
Methyl 2-bromo-4,5-dimethoxybenzoate Br (2) C₁₀H₁₁BrO₄ 275.10 Higher molecular weight; toxic (harmful by inhalation)
Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate CF₃ (2) C₁₁H₁₁F₃O₄ 264.20 Increased lipophilicity; trifluoromethyl group enhances metabolic stability

Key Findings :

  • Fluorine vs. Bromine : The fluorine substituent (2-fluoro) imparts lower molecular weight and reduced toxicity compared to the brominated analog (2-bromo), which exhibits higher reactivity due to bromine’s polarizability but poses greater health risks .
  • Trifluoromethyl Substitution : Replacing fluorine with a trifluoromethyl group (CF₃) significantly increases lipophilicity (logP ~2.5 predicted), making it more suitable for hydrophobic environments in drug design .

Functional Group Variations: Amino and Ester Modifications

Table 2: Comparison with Amino- and Ethyl-Substituted Analogs

Compound Name Functional Group (Position) Molecular Formula Key Structural Features
Methyl 2-amino-4,5-dimethoxybenzoate NH₂ (2) C₁₀H₁₃NO₄ Planar structure; intramolecular H-bonding stabilizes conformation
Ethyl 2-fluoro-4,5-dimethoxybenzoate COOEt (ester) C₁₁H₁₃FO₄ Ethyl ester increases steric bulk; discontinued due to stability issues

Key Findings :

  • Amino Group: The 2-amino analog exhibits intramolecular hydrogen bonding (N1–O1: 2.947 Å), which locks the ester group into a planar conformation. This contrasts with the 2-fluoro derivative, where planarity is maintained via weaker electrostatic interactions .
  • Ester Group : Ethyl esters (e.g., Ethyl 2-fluoro-4,5-dimethoxybenzoate) are less common in commercial applications compared to methyl esters, likely due to reduced stability or synthetic challenges .

Positional Isomerism and Methoxy Group Variations

Table 3: Methoxy Group Positional Isomers

Compound Name Methoxy Positions Molecular Formula Key Differences
Methyl 3,5-dimethoxybenzoate 3,5 C₁₀H₁₂O₄ Reduced steric hindrance; symmetric substitution enhances crystallinity
Methyl 3,4,5-trimethoxybenzoate 3,4,5 C₁₁H₁₄O₅ Additional methoxy group increases polarity; used as a lignin model compound

Key Findings :

  • 4,5-Dimethoxy vs.
  • Trimethoxy Derivatives : Adding a third methoxy group (3,4,5-trimethoxy) enhances solubility in polar solvents (e.g., water solubility ~1.2 mg/mL predicted) but reduces metabolic stability due to increased oxidative susceptibility .

Biological Activity

Methyl 2-fluoro-4,5-dimethoxybenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H11FO4C_{10}H_{11}FO_4. The presence of fluorine and methoxy groups enhances its lipophilicity and potential bioactivity. The fluorine atom is known to improve metabolic stability and selectivity of compounds in drug development, making it a valuable modification in medicinal chemistry .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, including breast (MCF-7), prostate (DU145), and colon (CaCo-2) cancers. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 4.43 µM to 12.87 µM across different cell lines .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-76.13 ± 0.64
DU14510.8 ± 0.42
CaCo-28.66 ± 0.72
HL-604.43 ± 0.35
HeLa7.85 ± 0.57

The mechanism underlying the antitumor activity of this compound appears to involve cell cycle arrest and induction of apoptosis:

  • Cell Cycle Arrest : The compound has been shown to cause substantial accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression .
  • Apoptosis Induction : Flow cytometry analysis revealed that this compound increases the early apoptotic population in treated cells, suggesting that it triggers apoptotic pathways .
  • Mitochondrial Dysfunction : The compound causes a loss of mitochondrial membrane potential, a hallmark of early apoptosis, indicating its role in disrupting mitochondrial integrity .

Table 2: Effects on Apoptosis Markers

Apoptosis MarkerEffect Observed
Bcl-2 ExpressionDecreased
Bax ExpressionIncreased
Mitochondrial Potential Loss (%)At least 41% at 5 µM

Environmental Applications

Beyond its anticancer properties, this compound has been investigated for its role in environmental biotechnology. It participates in the metabolism of methanol and related compounds by specific microorganisms like Sporomusa ovata, indicating potential applications in bioremediation processes.

Case Studies and Research Findings

Recent studies have focused on the optimization of similar compounds with fluorinated groups for enhanced biological activity. For instance, analogs of methyl benzoates have shown promising results in inhibiting cancer cell proliferation through mechanisms similar to those observed with this compound .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-fluoro-4,5-dimethoxybenzoate, and how do reaction conditions influence yields?

  • Methodological Answer : A general approach involves nucleophilic aromatic substitution or esterification of pre-functionalized benzoic acid derivatives. For example, brominated analogs (e.g., Methyl 2-bromo-4,5-dimethoxybenzoate) can undergo halogen exchange using fluorinating agents like KF or CsF in polar aprotic solvents (DMF, DMSO) under reflux . Reaction optimization should consider temperature (80–120°C), stoichiometry (1.2–2.0 equiv. fluorinating agent), and catalyst (e.g., crown ethers for enhanced reactivity). Yields typically range from 70–85% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can NMR spectroscopy distinguish positional isomers of methyl-substituted fluorobenzoates?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for structural elucidation. For this compound:
  • 1H^{1}\text{H} NMR : Aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., H-3 shows 3JHF^3J_{H-F} ≈ 8–10 Hz). Methoxy groups (4-OCH3_3, 5-OCH3_3) resonate as singlets at δ 3.8–4.0 ppm.
  • 13C^{13}\text{C} NMR : Fluorine causes deshielding of adjacent carbons (C-2: δ ~165 ppm for C-F; C-1: δ ~125 ppm). Ester carbonyl (C=O) appears at δ 168–170 ppm . Comparative analysis with analogs (e.g., Methyl 3-fluoro-4,5-dimethoxybenzoate) reveals distinct shifts for meta/para-substituted fluorines.

Q. What crystallization strategies are effective for obtaining high-purity this compound?

  • Methodological Answer : Slow evaporation from methanol or ethanol at 4°C yields well-formed crystals. For X-ray-quality crystals, dissolve the compound in warm MeOH, filter, and allow gradual cooling. Intramolecular hydrogen bonds (e.g., between ester carbonyl and methoxy groups) stabilize the lattice, as observed in structurally similar compounds .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C-2 deactivates the aromatic ring, while methoxy groups at C-4/C-5 provide steric hindrance. Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (100–120°C). Competitive dehalogenation may occur; optimizing ligand systems (e.g., SPhos) improves regioselectivity . Computational DFT studies can model charge distribution to predict reactive sites.

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : X-ray diffraction reveals planar molecular geometry (r.m.s. deviation <0.05 Å) stabilized by C–H···O hydrogen bonds (2.7–2.9 Å) between methoxy/ester groups. Fluorine participates in weak C–F···π interactions (3.1–3.3 Å), influencing packing motifs. SHELX refinement software is recommended for resolving disorder in methoxy rotamers .

Q. Can this compound act as a TRPA1 agonist, and how does its bioactivity compare to analogs?

  • Methodological Answer : Structural analogs (e.g., Methyl 4-hydroxy-3,5-dimethoxybenzoate) show TRPA1 activation via electrophilic interactions. Fluorine’s electronegativity may enhance binding affinity. In vitro assays (calcium flux in HEK293-TRPA1 cells) and SAR studies comparing hydroxyl vs. methoxy substituents are needed. IC50_{50} values correlate with substituent polarity and steric bulk .

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